molecular formula C12H9ClN2O B3302643 N-(2-chloropyridin-3-yl)benzamide CAS No. 91813-32-0

N-(2-chloropyridin-3-yl)benzamide

Cat. No.: B3302643
CAS No.: 91813-32-0
M. Wt: 232.66 g/mol
InChI Key: NYRKNLRWRFDBST-UHFFFAOYSA-N
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Description

N-(2-chloropyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C12H9ClN2O and its molecular weight is 232.66 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chloropyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-11-10(7-4-8-14-11)15-12(16)9-5-2-1-3-6-9/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRKNLRWRFDBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 2 Chloropyridin 3 Yl Benzamide and Its Analogues

Established Synthetic Routes for Benzamide (B126) Core Formation

The formation of the benzamide linkage is a critical step in the synthesis of N-(2-chloropyridin-3-yl)benzamide and its derivatives. Condensation reactions represent a primary and widely utilized method for achieving this transformation.

Condensation Reactions in this compound Synthesis

The principal synthetic route to this compound involves the condensation of an activated benzoic acid derivative with 3-amino-2-chloropyridine (B31603). A common example is the reaction between ethyl 2-aminobenzoate (B8764639) and 3-amino-2-chloropyridine. evitachem.comresearchgate.netiucr.orgiucr.org This reaction typically proceeds in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (B109758). evitachem.com The reaction temperature can range from 0 to 25 degrees Celsius. evitachem.com

Another variation of this condensation involves the use of benzoyl isothiocyanate and subsequent reaction with an appropriate amine. nih.gov This method provides a pathway to various substituted benzamide derivatives.

The general reaction scheme for the condensation is as follows:

General reaction scheme for the condensation

Figure 1: General condensation reaction for the synthesis of this compound analogues.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the condensation reaction can be influenced by several factors, including the choice of coupling agents, bases, solvents, and reaction temperature. While the direct condensation of a carboxylic acid and an amine is possible, the use of coupling agents is often necessary to improve yields and prevent the formation of side products.

In some instances, the title compound, 2-Amino-N-(2-chloropyridin-3-yl)benzamide, has been isolated as a ring-opened side product in a condensation reaction between 3-amino-2-chloropyridine and ethyl 2-aminobenzoate, with a reported yield of 23%. iucr.orgiucr.org This suggests that under certain conditions, the reaction may not proceed to completion or that alternative reaction pathways can occur.

For industrial-scale synthesis, continuous flow reactors may be employed to enhance efficiency and control over reaction parameters, potentially leading to higher yields. evitachem.com The purification of the final product is typically achieved through recrystallization from a suitable solvent mixture, such as methanol (B129727) and toluene, or by column chromatography. evitachem.comiucr.orgiucr.org

Derivatization Strategies for Structural Modification

The core this compound structure provides a versatile platform for further chemical modifications. These derivatizations are crucial for exploring the structure-activity relationships of these compounds and for developing new analogues with enhanced properties.

Introduction of Substituents on the Benzene (B151609) Ring

The benzene ring of the benzamide moiety is a common site for introducing a wide variety of substituents to modulate the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed to introduce groups such as halogens, nitro groups, and alkyl groups.

For example, the synthesis of N-(substituted-phenyl)benzamides often involves the reaction of a substituted aniline (B41778) with a benzoyl chloride derivative. This approach allows for the systematic introduction of different functional groups onto the aniline ring, which becomes the benzene ring of the final benzamide product. The structure of 2-Chloro-N-(3,5-dimethyl-phenyl)benzamide reveals that the amide group's orientation is influenced by the substituents on the benzoyl and aniline rings. nih.gov

Modifications to the Pyridine (B92270) Moiety

The pyridine ring, with its inherent electronic properties and the presence of a chlorine atom, offers several avenues for modification. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. evitachem.com Nucleophiles such as amines and thiols can displace the chloride to form new C-N and C-S bonds, respectively. evitachem.com

Furthermore, the nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. evitachem.com These modifications can significantly alter the solubility, polarity, and biological activity of the parent compound.

Heterocyclic Ring Incorporations and Bioisosteric Replacements

To further explore the chemical space and improve biological activity, heterocyclic rings can be incorporated into the this compound scaffold. Bioisosteric replacement, the substitution of one atom or group of atoms with another that has similar physical or chemical properties, is a common strategy.

One example involves the synthesis of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole. mdpi.com This involves a multi-step synthesis where a substituted benzoic acid is converted to an acyl chloride, which then reacts with an amidoxime (B1450833) to form the oxadiazole ring. This strategy introduces a five-membered heterocyclic ring as a substituent on the benzamide core.

The following table summarizes some of the derivatization strategies:

Modification SiteStrategyExample of Introduced Moiety
Benzene RingElectrophilic Aromatic SubstitutionHalogens, Nitro groups, Alkyl groups
Pyridine MoietyNucleophilic Substitution of ChlorineAmines, Thiols
Pyridine MoietyOxidationN-oxide
Overall ScaffoldHeterocyclic Ring Incorporation1,2,4-Oxadiazole, Pyrazolo[1,5-a]pyrimidine

Catalytic Approaches in this compound Synthesis

The synthesis of N-aryl amides, including this compound, has been significantly advanced through the development of catalytic methodologies. These approaches offer milder reaction conditions, improved yields, and greater functional group tolerance compared to traditional methods. Both homogeneous and heterogeneous catalytic systems have been explored for the crucial C-N bond formation step.

Exploration of Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been a cornerstone in the synthesis of N-pyridyl amides. Transition metals like palladium and copper are particularly prominent in these transformations. researchgate.net

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. mdpi.com These reactions typically involve a palladium precursor, a phosphine (B1218219) ligand, and a base. For instance, the amination of 2-chloropyrimidines with various anilines has been successfully achieved using a dichlorobis(triphenylphosphine)Pd(II)/xantphos system, yielding N-arylpyrimidin-2-amines in moderate to good yields (27-82%). mdpi.com The principles of this catalytic cycle are applicable to the synthesis of this compound from 2,3-dichloropyridine (B146566) and benzamide, or from 3-amino-2-chloropyridine and a benzoic acid derivative.

Copper-catalyzed amidation, often referred to as the Ullmann condensation, represents a more economical alternative to palladium. A simple and inexpensive system comprising copper(I) iodide (CuI) and N,N'-dimethylcyclohexane-1,2-diamine as a ligand has proven effective for the amidation of various 2-chloropyridine (B119429) derivatives. rsc.org This method provides a versatile and efficient route to a range of N-(pyridin-2-yl)-amides. rsc.org Iron has also emerged as a catalyst, with FeCl3 being used for the cross-coupling of N-methoxy amides with arylboronic acids to produce N-aryl amides in moderate to excellent yields. researchgate.net

The table below summarizes representative homogeneous catalytic systems used for the synthesis of related N-aryl amide structures.

Table 1: Homogeneous Catalytic Systems for N-Aryl Amide Synthesis
Catalyst SystemReactantsProduct TypeKey FeaturesReference
PdCl₂(PPh₃)₂ / Xantphos / NaOtBu2-Chloro-4-(pyridin-3-yl)pyrimidine + ArylamineN-Arylpyrimidin-2-amineEffective for heteroaryl chloride amination; yields 27-82%. mdpi.com
CuI / N,N'-dimethylcyclohexane-1,2-diamine2-Chloropyridine derivative + AmideN-(Pyridin-2-yl)-amideInexpensive and versatile system. rsc.org
FeCl₃N-Methoxy amide + Arylboronic acidN-Aryl amideSimple iron catalyst, no additional ligands required. researchgate.net
Pd(OAc)₂N-Aryl-2-aminopyridine + Potassium aryltrifluoroborate9-(Pyridin-2-yl)-9H-carbazoleInvolves C-H activation/annulation. researchgate.net

Development of Heterogeneous Catalytic Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, primarily the ease of separation from the reaction mixture and the potential for catalyst recycling. This aligns well with the principles of sustainable and green chemistry. mdpi.com

A notable development in this area is the use of bimetallic metal-organic frameworks (MOFs). A Fe₂Ni-BDC MOF, synthesized using iron(III) and nickel(II) cations with 1,4-benzenedicarboxylic acid as an organic linker, has demonstrated high efficiency as a heterogeneous catalyst for the synthesis of N-(pyridin-2-yl)-benzamides. mdpi.com The reaction between 2-aminopyridine (B139424) derivatives and trans-β-nitrostyrene, catalyzed by 10 mol% of Fe₂Ni-BDC in dichloromethane at 80°C, yielded the desired amide products in good yields. mdpi.com

A key advantage of this system is its recyclability. The Fe₂Ni-BDC catalyst was recovered by simple centrifugation, washed, and reused for six consecutive runs without a significant drop in its catalytic activity, with the yield of N-(pyridin-2-yl)-benzamide being 77% in the sixth run. mdpi.com Leaching tests confirmed that the reaction was truly heterogeneous, as the reaction ceased upon removal of the solid catalyst. mdpi.com Other heterogeneous systems, such as nano magnesium oxide-stabilized palladium, have also been developed for the C-H activation and annulation of N-aryl-2-aminopyridines, showing efficient catalysis for four cycles without significant loss of activity. researchgate.net

The table below details the performance of a recyclable heterogeneous catalyst in a relevant amide synthesis.

Table 2: Performance and Reusability of Fe₂Ni-BDC Heterogeneous Catalyst
RunReactantsCatalystYield of N-(pyridin-2-yl)-benzamideReference
12-Aminopyridine + trans-β-nitrostyreneFe₂Ni-BDC (10 mol%)82% mdpi.com
22-Aminopyridine + trans-β-nitrostyreneRecycled Fe₂Ni-BDC81% mdpi.com
32-Aminopyridine + trans-β-nitrostyreneRecycled Fe₂Ni-BDC80% mdpi.com
42-Aminopyridine + trans-β-nitrostyreneRecycled Fe₂Ni-BDC79% mdpi.com
52-Aminopyridine + trans-β-nitrostyreneRecycled Fe₂Ni-BDC78% mdpi.com
62-Aminopyridine + trans-β-nitrostyreneRecycled Fe₂Ni-BDC77% mdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce the environmental impact of the chemical process. This involves considerations such as atom economy, catalyst choice, solvent use, and energy consumption. walisongo.ac.id

A key aspect of green synthesis is the use of recoverable and reusable catalysts. Heterogeneous catalysts, like the Fe₂Ni-BDC MOF, are highly advantageous as they can be easily separated from the product and reused multiple times, minimizing waste and catalyst cost. mdpi.com The development of catalyst- and additive-free methods, where possible, represents an ideal green chemistry scenario. nih.govresearchgate.net

The choice of solvent is another critical factor. Many traditional cross-coupling reactions use volatile organic compounds (VOCs). Research into greener alternatives, such as water or bio-based solvents like glycerol, is an active area. researchgate.netresearchgate.net For instance, facile nucleophilic aromatic substitution (SNAr) reactions of heteroaryl chlorides with amines have been successfully carried out in water with potassium fluoride, avoiding transition-metal catalysts. researchgate.net

Furthermore, innovative technologies are being employed to enhance the sustainability of synthetic routes. The use of flow reactors can provide short reaction times at high temperatures, potentially overcoming activation barriers for unactivated substrates like 2-chloropyridine and leading to higher yields and fewer side products compared to batch reactions. thieme-connect.com This approach can also facilitate scale-up while minimizing safety issues associated with high-pressure batch reactors. thieme-connect.com Alternative energy sources such as ultrasound and microwave irradiation are also being used to drive reactions, often resulting in shorter reaction times, higher yields, and cleaner processes. rsc.orgnih.gov For example, ultrasound has been used to improve deprotonation steps, while microwave irradiation can significantly accelerate alkylation and amidation reactions. rsc.org Evaluating syntheses using green chemistry metrics like Process Mass Intensity (PMI), which calculates the total mass of materials used to produce a certain mass of product, helps to quantify the "greenness" of a particular route. walisongo.ac.id

Structural Elucidation and Conformational Analysis of N 2 Chloropyridin 3 Yl Benzamide

Single-Crystal X-ray Diffraction Studies

No published single-crystal X-ray diffraction data for N-(2-chloropyridin-3-yl)benzamide could be located. Therefore, an analysis of its specific molecular conformation, crystal packing, and intermolecular interactions based on this technique cannot be provided.

Determination of Molecular Conformation and Dihedral Angles

Information regarding the molecular conformation and dihedral angles of this compound derived from X-ray crystallography is not available in the public domain.

Analysis of Supramolecular Assembly and Crystal Packing

A description of the supramolecular assembly and crystal packing for this compound is not possible without crystallographic data.

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Specific intermolecular interactions for this compound have not been characterized in published literature.

Solution-State Conformational Analysis

No studies detailing the solution-state conformational analysis of this compound were identified.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

There are no available reports of dynamic NMR spectroscopy studies performed on this compound to investigate its conformational dynamics in solution.

Spectroscopic Probes of Conformational Preferences

No literature was found that employs other spectroscopic methods to probe the conformational preferences of this compound in solution.

Theoretical Studies of Molecular Geometry and Electronic Structure

Theoretical investigations into the geometry and electronic nature of this compound offer a microscopic perspective on its stability and reactivity. These studies are typically performed in the gas phase to understand the inherent properties of an isolated molecule.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common and reliable method for predicting the optimized geometry and various electronic properties of chemical compounds.

While specific DFT calculations for this compound are not publicly available in the searched literature, the methodology is well-established for similar molecules. For instance, studies on related benzamide (B126) derivatives often utilize the B3LYP functional with a basis set like 6-311++G(d,p) to obtain optimized molecular structures. researchgate.net These calculations help determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. For example, in a related compound, 2-chloro-N-(3,5-dimethyl-phenyl)benzamide, the amide group's orientation relative to the aromatic rings is a key structural feature determined by such calculations. nih.gov

The general approach involves starting with an initial guess for the molecular geometry and then iteratively solving the DFT equations to find the lowest energy conformation, which corresponds to the most stable structure of the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For benzamide derivatives, the HOMO is often located over the electron-rich parts of the molecule, while the LUMO is typically distributed over the electron-deficient regions. In computational studies of similar compounds, these orbitals are visualized to understand potential sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

The charge distribution within a molecule, often analyzed through methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MEP), reveals the electron density distribution and helps identify reactive sites. The MEP, for example, maps the electrostatic potential onto the electron density surface, with red areas indicating regions of negative potential (prone to electrophilic attack) and blue areas indicating positive potential (prone to nucleophilic attack).

Although specific data tables for this compound are not available in the reviewed literature, the following tables illustrate the type of data typically generated in such theoretical studies for analogous compounds.

Table 1: Illustrative Frontier Molecular Orbital Energies (eV) from DFT Calculations for a Benzamide Derivative

OrbitalEnergy (eV)
HOMO-6.50
LUMO-1.25
HOMO-LUMO Gap5.25

This table is for illustrative purposes and does not represent actual data for this compound.

Table 2: Illustrative Mulliken Atomic Charges for Selected Atoms in a Benzamide Derivative

AtomCharge (e)
O (carbonyl)-0.55
N (amide)-0.40
C (carbonyl)+0.60
Cl-0.15

This table is for illustrative purposes and does not represent actual data for this compound.

The insights gained from these theoretical analyses are fundamental for predicting the chemical behavior of this compound and for guiding the design of new compounds with desired properties.

Investigations into Biological Activities and Pharmacological Profiles

Broad-Spectrum Biological Activity Screening

Broad-spectrum screening of benzamide (B126) derivatives has suggested a range of potential therapeutic applications. While specific data for N-(2-chloropyridin-3-yl)benzamide is often limited, studies on closely related compounds provide insight into its potential biological activities.

Antimicrobial Efficacy (Antibacterial, Antifungal)

The antimicrobial potential of the benzamide class is well-documented, with various derivatives showing activity against bacterial and fungal pathogens. nih.govnih.govnih.gov Specifically, derivatives of 2-aminobenzamide, which share a core structure with the target compound, have been noted for their antibacterial and antifungal properties. nih.gov

Research into N-phenylbenzamides has shown that these compounds have the potential to be developed as antibacterial and antifungal medicines. nih.gov For instance, certain benzamide derivatives have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, novel benzamide derivatives incorporating a triazole moiety have exhibited good to excellent activity against various phytopathogenic fungi, suggesting that the benzamide scaffold is a promising backbone for the development of new antifungal agents. mdpi.com

While these findings highlight the general antimicrobial potential of the benzamide class, specific efficacy data, such as Minimum Inhibitory Concentration (MIC) values for this compound against specific microbial strains, are not detailed in the available literature.

Anticancer Potential

The benzamide scaffold is a recurring motif in compounds investigated for anticancer activity. nih.gov Studies suggest that benzamides may exert antitumor effects through mechanisms such as the inhibition of the transcription factor NF-kappaB, which can in turn induce apoptosis (programmed cell death). nih.gov

Research on N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide, a related naphthoquinone derivative, revealed significant anti-tumor activities against both androgen-dependent and -independent prostate cancer cell lines. nih.gov This compound was found to arrest the cell cycle in the G1 phase and induce apoptosis in various prostate cancer cells. nih.gov Another study on pyrimidodiazepine derivatives containing a 2-chloro-4-anilinoquinazoline fragment, which is structurally distinct but shares the chloro-substituted aromatic amine concept, also showed potent anticancer activity against a range of cancer cell lines, including leukemia, colon cancer, and breast cancer. nih.gov

However, specific cytotoxic data, such as IC50 values for this compound against particular cancer cell lines like MCF-7 or HeLa, have not been specifically reported in the reviewed literature.

Anti-inflammatory Properties

The anti-inflammatory potential of benzamides and related compounds has been an area of active investigation. The proposed mechanism for some benzamides involves the inhibition of NF-kappaB, a key regulator of inflammatory processes, leading to a reduction in pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα). nih.gov For example, the N-substituted benzamides metoclopramide (B1676508) and 3-chloroprocainamide demonstrated dose-dependent inhibition of lipopolysaccharide-induced TNFα in mice. nih.gov

Furthermore, research into 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives has identified them as potent anti-inflammatory and analgesic agents, with some compounds showing cyclooxygenase-2 (COX-2) inhibitory activity comparable to the reference drug celecoxib. ajol.info While specific studies on the anti-inflammatory properties of this compound are not available, the activity of these related compounds suggests a potential for this molecule to modulate inflammatory pathways. nih.govajol.info

Anticonvulsant Activity

The benzamide class of compounds has shown significant promise in the field of anticonvulsants. nih.gov Research has focused on their ability to prevent seizure spread in preclinical models. The primary mechanism for the anticonvulsant effects of several N-pyridyl benzamides is linked to their activity as openers of KCNQ2/Q3 potassium channels. nih.govacs.orgnih.gov

The maximal electroshock (MES) seizure test is a standard preclinical model used to identify compounds that can prevent the spread of generalized tonic-clonic seizures. nih.gov A study on N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243), a close structural analogue of the target compound, demonstrated significant in vivo anticonvulsant activity in the mouse MES model with a median effective dose (ED50) of 8.4 mg/kg. This indicates a potent ability to prevent seizure spread.

While this data points to the potential of the N-(chloropyridin-yl)benzamide scaffold in epilepsy treatment, direct anticonvulsant screening results for this compound itself are not specified in the reviewed scientific literature.

Target-Specific Biological Investigations

Beyond broad screening, research has delved into the specific molecular targets through which these compounds exert their effects. A key area of investigation for N-pyridyl benzamides has been their interaction with neuronal ion channels.

Modulation of Ion Channels (e.g., KCNQ2/Q3 Potassium Channels)

KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels are crucial for stabilizing the neuronal membrane potential and controlling excitability. nih.gov Their role is highlighted by the fact that mutations in the genes encoding these channels can lead to neonatal epilepsy. Compounds that act as openers or positive modulators of these channels are therefore of significant interest as potential antiepileptic drugs. nih.gov

A series of N-pyridyl benzamides have been identified as potent KCNQ2/Q3 potassium channel openers. nih.govacs.orgnih.gov Extensive structure-activity relationship (SAR) studies have been conducted on this class of compounds. For instance, the analogue N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243) was found to be a selective and potent activator of KCNQ2/Q3 channels. nih.gov

ICA-27243 was shown to enhance KCNQ2/Q3 currents and cause a hyperpolarizing shift in the voltage-dependence of channel activation, which underlies its ability to reduce neuronal excitability. The potency of this compound is highlighted by its EC50 value, which is the concentration required to elicit a half-maximal response.

Compound NameTargetActivityValue
N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243)KCNQ2/Q3 ChannelsEC50 (Rb+ efflux)0.2 µM
N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243)KCNQ2/Q3 ChannelsEC50 (whole-cell current)0.4 µM
N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243)KCNQ2/Q3 ChannelsEC50 (from SAR table)0.38 µM nih.gov

These findings strongly suggest that the N-(chloropyridin-yl)benzamide scaffold is a key pharmacophore for the activation of KCNQ2/Q3 channels. nih.gov Although direct data for this compound is not provided, its structural similarity to these highly active compounds indicates its potential to act on the same molecular target.

Enzyme Inhibition Studies (e.g., Histone Deacetylases (HDACs), FTO mRNA Demethylase)

There is no publicly available data from enzyme inhibition assays for this compound. Research into related compounds, such as certain N-(2-aminophenyl)-benzamides, has shown inhibitory activity against histone deacetylases (HDACs), particularly HDAC1 and HDAC2. These findings, however, are specific to molecules with an additional amino group on the phenyl ring and cannot be extrapolated to this compound. Similarly, while the FTO mRNA demethylase is a target of interest for other structurally diverse inhibitors, no studies have reported the evaluation of this compound against this enzyme.

Receptor Binding Assays (e.g., Muscarinic Receptors, TRPV1 Receptors)

Specific data from receptor binding assays for this compound is absent from the scientific literature. The transient receptor potential vanilloid 1 (TRPV1) has been a target for antagonists containing a chloropyridine moiety, such as N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC). However, the structural differences between BCTC and this compound are significant, precluding any direct inference of activity. No binding data for this compound at muscarinic receptors or other receptor types has been reported.

Cellular Assay Methodologies

No studies detailing the use of this compound in cell-based functional assays have been found. Such assays are crucial for determining the cellular consequences of a compound's interaction with its molecular target, and the absence of this data means the cellular effects of this compound are unknown.

There is no evidence in the available literature of this compound having been included in any phenotypic screening campaigns. These hypothesis-free approaches are valuable for discovering novel biological activities of compounds, but this particular molecule has not been subjected to such investigation in published studies.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Pharmacophores and Functional Group Contributions

The Benzamide (B126) Moiety : The benzamide group is a common pharmacophore in drug design. evitachem.com The amide bond (–C(=O)NH–) is a key structural feature, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). This allows for critical interactions with biological targets like enzymes and receptors. evitachem.com In the crystal structure of the related compound 2-amino-N-(2-chloropyridin-3-yl)benzamide, an intramolecular N—H⋯O hydrogen bond is observed, which helps to planarize a portion of the molecule and influences its conformational rigidity. researchgate.net

The 2-Chloropyridine (B119429) Ring : The pyridine (B92270) ring is a bioisostere of a benzene (B151609) ring, but with a nitrogen atom that can act as a hydrogen bond acceptor and influence the molecule's polarity and solubility. The chlorine atom at the 2-position is an electron-withdrawing group that can significantly affect the electron distribution of the pyridine ring. This halogen atom can also participate in halogen bonding or hydrophobic interactions within a target's binding pocket, potentially enhancing binding affinity.

The Aromatic Rings : Both the benzene and pyridine rings provide a scaffold for hydrophobic interactions with target proteins. The relative orientation of these two rings is a critical determinant of biological activity. In 2-amino-N-(2-chloropyridin-3-yl)benzamide, the two aromatic rings are nearly perpendicular to each other, with a dihedral angle of 65.55°. researchgate.net This specific three-dimensional arrangement is crucial for fitting into the binding site of a target protein.

Positional and Substituent Effects on Biological Activity

The modification of the N-(2-chloropyridin-3-yl)benzamide scaffold through the addition or alteration of substituents has profound effects on biological activity. SAR studies on related series highlight the importance of the position and nature of these substituents.

The addition of an amino group at the 2-position of the benzoyl ring, yielding 2-amino-N-(2-chloropyridin-3-yl)benzamide , has been explored for anti-inflammatory and anticancer applications. evitachem.com This highlights the significance of substitution on the benzoyl moiety.

In a different series of novel benzamides containing a pyridine-linked 1,2,4-oxadiazole, SAR studies revealed specific substituent effects on fungicidal activity. nih.gov For instance, when the substituent on the benzene ring was a fluorine atom at the 2-position, the resulting compounds showed superior inhibitory activity against tested fungi compared to other substitutions. nih.gov This demonstrates that small, electron-withdrawing groups at specific positions can be critical for potency.

The following table summarizes substituent effects observed in a series of N-benzylpyrazine-2-carboxamide derivatives, which share structural similarities with the N-(pyridin-3-yl)benzamide core.

Compound SeriesSubstituent (R) on Benzyl RingObserved Activity TrendReference
3-chloro-N-benzylpyrazine-2-carboxamides4-OCH₃Showed significant activity against M. tuberculosis (MIC = 25 µg/mL). mdpi.com
Electron-donating groups (e.g., -CH₃, -OCH₃)Generally proved advantageous for antimycobacterial activity. mdpi.com
Electron-withdrawing groups (e.g., -F, -Cl, -CF₃)Generally did not produce active compounds against M. tuberculosis. mdpi.com
3-benzylamino-N-benzylpyrazine-2-carboxamides2-CH₃ or 3,4-diClLed to the most effective compounds against M. tuberculosis (MIC = 12.5 µg/mL). mdpi.com
Addition of a second phenyl ringOften led to an increase in antimycobacterial activity compared to single-ring derivatives. mdpi.com

Scaffold Hopping and Isosteric Replacements

Scaffold hopping and isosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes, improve properties, and navigate crowded intellectual property landscapes. nih.govnih.govresearchgate.net These techniques involve replacing a core molecular framework or specific functional groups with others that preserve the key interactions required for biological activity. researchgate.net

Piperidine (B6355638) Bioisosteres : In the development of GlyT1 inhibitors for schizophrenia, scaffold hopping was employed to move from known piperidine- and piperazine-containing structures. nih.gov Researchers successfully replaced a [3.1.0] bicyclic system with a [3.3.0] octahydrocyclopenta[c]pyrrole (B1584311) system, effectively mimicking the original scaffold while creating a novel and patentable chemical series. nih.gov This demonstrates how the pyridine portion of this compound could conceptually be replaced by various saturated or unsaturated heterocyclic systems to modulate activity and properties.

Heterocyclic Ring Replacements : In another example, researchers developing anti-inflammatory agents started with thiabendazole, which has a thiazole (B1198619) ring system. mdpi.com Through isosteric replacement, they substituted the thiazole ring with a 2-pyridinyl ring to create 2-(2-pyridinyl)benzimidazoles, which led to compounds with improved anti-inflammatory activity and a better therapeutic index. mdpi.com This principle could be applied to the this compound scaffold by, for example, replacing the pyridine ring with other five- or six-membered heterocycles like pyrazole, thiazole, or pyrimidine (B1678525) to explore new chemical space and optimize activity.

Lead Optimization Strategies

Once a lead compound is identified, lead optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic profile.

Structure-based drug design (SBDD) uses high-resolution structural information of the biological target, often from X-ray crystallography, to guide the design of more potent and selective inhibitors.

A notable example is the optimization of a 4-aminopyridine (B3432731) benzamide scaffold to develop TYK2 inhibitors. nih.gov Starting with a lead molecule, researchers used SBDD to introduce specific modifications. The introduction of a (1R,2R)-2-fluorocyclopropylamide group and a 2,6-dichloro-4-cyanophenyl moiety significantly improved TYK2 potency and selectivity against other Janus kinases (JAKs). nih.gov This rational, structure-guided approach ultimately led to a candidate that showed efficacy in an in vivo model. nih.gov A similar approach could be applied to the this compound scaffold if the structure of its biological target were known.

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.govniscpr.res.in This allows for the efficient exploration of SAR by systematically varying different parts of a molecule. pharmatutor.org

This approach has been successfully used in the discovery and optimization of inhibitors for the SARS-CoV 3CL protease. nih.gov Researchers utilized a multi-component Ugi reaction to rapidly generate a library of dipeptide-like molecules containing a pyridine moiety. This allowed them to quickly probe the SAR around the S1', S1, and S2 enzyme binding pockets, leading to the identification of a potent, non-covalent inhibitor. nih.gov This demonstrates how combinatorial methods could be applied to the this compound scaffold by varying the substituents on both the benzoyl and pyridine rings to generate a focused library for screening against a specific biological target.

Pharmacokinetic Property Enhancement through Structural Modification

A key goal of lead optimization is to improve a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Structural modifications are a primary tool for achieving this.

In the development of M2 muscarinic receptor antagonists, researchers found that modifications to a benzamide-containing scaffold not only improved receptor affinity and selectivity but also enhanced pharmacokinetic properties. nih.gov These structural changes led to a compound with good bioavailability in multiple species, a critical factor for a successful drug candidate. nih.gov

Similarly, in the optimization of H₁-antihistamines for insomnia, researchers aimed to improve central nervous system (CNS) penetration. nih.gov By incorporating heteroatoms into a piperidine ring (creating morpholine (B109124) and thiomorpholine (B91149) analogs), they were able to reduce the pKa and/or lipophilicity (logP) of the benzimidazole-based compounds. This led to analogs with improved selectivity and better CNS profiles. nih.gov These examples show how targeted structural changes to a core scaffold, such as this compound, can be used to fine-tune pharmacokinetic properties for a desired therapeutic outcome.

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Drug Design Approaches

Ligand-based drug design methodologies are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the analysis of a set of molecules that have been experimentally observed to bind to the target of interest.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In a hypothetical QSAR study of N-(2-chloropyridin-3-yl)benzamide and its analogs, researchers would systematically modify the benzamide (B126) or the chloropyridine scaffold and correlate these structural changes with variations in a measured biological effect.

A typical QSAR study would involve the following steps:

Data Set Preparation: A series of benzamide analogs with known biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to build a predictive model.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

The resulting QSAR model could then be used to predict the biological activity of novel, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Pharmacophore Modeling

Pharmacophore modeling is another ligand-based approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups) that are crucial for a molecule's biological activity.

A pharmacophore model for a series of active compounds related to this compound would be generated by aligning the molecules and identifying common chemical features. This model would represent a 3D hypothesis of the key interaction points with the biological target. This pharmacophore could then be used as a query to screen large virtual databases of chemical compounds to identify novel molecules that possess the desired structural features and are therefore likely to exhibit the same biological activity.

Structure-Based Drug Design Approaches

Structure-based drug design approaches are employed when the three-dimensional structure of the biological target, typically a protein or nucleic acid, has been determined experimentally (e.g., through X-ray crystallography or NMR spectroscopy).

Molecular Docking Simulations to Identify Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when it binds to a target to form a stable complex. In a hypothetical molecular docking study of this compound, the compound would be placed into the binding site of a target protein, and various conformations and orientations would be sampled.

The primary goals of such a study would be to:

Identify the most likely binding pose of this compound within the active site.

Characterize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.

Estimate the binding affinity of the compound to the target.

The insights gained from molecular docking can guide the rational design of modifications to the structure of this compound to improve its binding affinity and selectivity.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the interactions between a ligand and its target over time. An MD simulation of a complex between this compound and a target protein would involve solving Newton's equations of motion for the atoms in the system.

These simulations can be used to:

Assess the stability of the binding pose predicted by molecular docking.

Investigate the conformational changes that occur in both the ligand and the target upon binding.

Calculate the free energy of binding with a higher level of accuracy than docking alone.

De Novo Design Methodologies

De novo design is a computational approach that aims to design novel molecules from scratch that are predicted to bind to a specific target. Starting with an empty binding site of a target protein, de novo design algorithms can build new molecules atom by atom or by combining pre-defined molecular fragments.

If applied to a target for which this compound shows some activity, de novo design could be used to generate entirely new chemical scaffolds that are optimized for binding to that specific target, potentially leading to the discovery of novel drug candidates with improved properties.

Prediction of Molecular Properties Relevant to Biological Activity

Computational chemistry and molecular modeling are instrumental in the preclinical stages of drug discovery, offering predictive insights into the biological activity of novel compounds. For derivatives and analogs of this compound, these in silico methods are employed to forecast molecular properties that are crucial for their therapeutic efficacy. By simulating interactions at a molecular level, researchers can prioritize compounds for synthesis and experimental testing, thereby accelerating the development of new therapeutic agents.

Computational Assessment of Binding Affinities

A critical application of molecular modeling is the prediction of how strongly a compound, or ligand, will bind to its biological target, typically a protein or enzyme. This binding affinity is a key determinant of the compound's potency. Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a target, and to estimate the strength of the interaction.

For analogs of this compound, such as other benzamide derivatives, docking studies have been crucial in understanding their potential as inhibitors of enzymes like histone deacetylases (HDACs). nih.gov For instance, in studies of novel benzamide class I selective lysine deacetylase inhibitors, the calculated binding energy (ΔGbind) for docked conformations ranged from -13.0 to -14.0 kcal/mol, suggesting a high affinity for the target enzyme. nih.gov These computational predictions are valuable in identifying which structural modifications to the benzamide scaffold are likely to enhance binding and, consequently, biological activity.

Molecular docking simulations for N-substituted benzamide derivatives have indicated that their interaction and binding affinity with HDAC2 are comparable to known inhibitors like MS-275. nih.gov The process involves generating various possible conformations of the ligand within the active site of the enzyme and scoring these poses based on factors like intermolecular interactions, desolvation energy, and conformational strain. The resulting binding affinity scores help in ranking potential drug candidates.

Compound ClassTarget EnzymePredicted Binding Energy (ΔGbind) / ScoreReference CompoundComputational Method
Benzamide DerivativesHDAC2Similar to MS-275MS-275Molecular Docking
Novel Benzamide KDACiHDLP-13.0 to -14.0 kcal/molEntinostat (-11.6 kcal/mol)SPROUT
N-pyridin-2-yl benzamide analoguesGlucokinase (GK)Appreciable binding interaction-In silico docking

Prediction of Metabolic Soft Spots (excluding safety/toxicity)

Another significant aspect of computational modeling in drug design is the prediction of a molecule's metabolic fate. Identifying the parts of a molecule that are most likely to be chemically modified by metabolic enzymes—the so-called "metabolic soft spots"—is crucial for optimizing a drug candidate's pharmacokinetic profile. While this often relates to safety and toxicity, the focus here is on understanding the metabolic stability and pathways of biotransformation, which directly impact the compound's efficacy and duration of action.

In silico tools can predict the sites of metabolism by considering factors such as the reactivity of different atoms and the accessibility of these atoms to metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes. For complex heterocyclic structures similar to this compound, these predictions can guide chemists in modifying the molecule to enhance its metabolic stability. For example, if a particular phenyl ring is predicted to be a site of hydroxylation, chemists might introduce electron-withdrawing groups to decrease its susceptibility to oxidation.

While specific data for this compound is not available, computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies on structurally related compounds, such as N-aryl-benzimidazolone analogs, are common. mdpi.com These studies predict various pharmacokinetic properties, including metabolic stability. jneonatalsurg.comresearchgate.net For example, a thorough in-silico analysis using platforms like ADMETlab 3.0, admetSAR, and SwissADME can be performed to predict the physicochemical and pharmacokinetic profiles of new chemical entities. jneonatalsurg.comresearchgate.net

The table below illustrates the types of predictions that can be made for a compound like this compound based on computational models.

Potential Metabolic Soft SpotPredicted Metabolic ReactionComputational Tool/MethodImplication for Biological Activity
Unsubstituted Phenyl RingAromatic HydroxylationCYP P450 models (e.g., SMARTCyp)Formation of phenolic metabolites, potentially altering activity and clearance rate.
Pyridine (B92270) RingN-oxidation or hydroxylationMetasite, StarDropCan lead to the formation of more polar metabolites, facilitating excretion.
Amide LinkageHydrolysisIn silico hydrolysis prediction modelsCleavage of the molecule into two separate fragments, likely leading to loss of activity.

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, a detailed map of the molecular skeleton and the chemical environment of each atom can be constructed.

In the ¹H NMR spectrum of N-(2-chloropyridin-3-yl)benzamide, distinct signals would be expected for the protons of the benzoyl and the 2-chloropyridin-3-yl moieties. The protons on the benzoyl ring would typically appear in the aromatic region (δ 7.0-8.5 ppm). The integration of these signals would correspond to the number of protons on the ring. The amide proton (N-H) would likely present as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons on the pyridine (B92270) ring would also resonate in the aromatic region, with their specific chemical shifts and coupling patterns providing information about their relative positions.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Distinct signals would be observed for the carbonyl carbon of the amide group (typically in the range of δ 160-170 ppm), as well as for the carbons of the two aromatic rings. The carbon attached to the chlorine atom in the pyridine ring would show a characteristic chemical shift.

A hypothetical ¹H and ¹³C NMR data table is presented below based on the analysis of similar benzamide (B126) structures. rsc.org

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Amide (N-H)8.5-9.5 (broad s)-
Benzoyl (C=O)-~165
Benzoyl (aromatic CH)7.4-8.2 (m)127-135
Pyridine (aromatic CH)7.2-8.5 (m)120-150

To definitively assign the ¹H and ¹³C signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would show correlations between adjacent protons on the benzoyl ring and between those on the pyridine ring, helping to trace the connectivity of the protons in each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of the ¹³C spectrum for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, the amide proton could show a correlation to the carbonyl carbon and to carbons on the pyridine ring, confirming the amide linkage. Similarly, protons on the benzoyl ring would show correlations to the carbonyl carbon, providing evidence for the benzoyl group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry would be employed to determine the exact molecular weight of this compound with high precision. This allows for the calculation of the elemental composition, which serves as a crucial confirmation of the molecular formula (C₁₂H₉ClN₂O).

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation to produce product ions. The analysis of these fragments provides valuable structural information. A common fragmentation pathway for benzamides involves the cleavage of the amide bond. For this compound, characteristic fragments would be expected from the loss of the benzoyl group or the 2-chloropyridin-3-yl group. For example, the formation of a benzoyl cation (m/z 105) is a common fragmentation pathway for benzamides. researchgate.net The fragmentation pattern of the chloropyridine ring would also provide diagnostic peaks.

A hypothetical fragmentation data table is presented below:

Fragment Ion Proposed Structure Hypothetical m/z
[M]+C₁₂H₉ClN₂O232
[M - C₇H₅O]+C₅H₄ClN₂127
[C₇H₅O]+Benzoyl cation105
[C₆H₅]+Phenyl cation77

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present in a compound.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration of the amide group (typically around 3300 cm⁻¹), the C=O stretching vibration of the amide (the Amide I band, around 1650 cm⁻¹), and the N-H bending vibration (the Amide II band, around 1550 cm⁻¹). The C-Cl stretching vibration would appear in the lower frequency region of the spectrum. The aromatic C-H and C=C stretching vibrations would also be present. nist.gov

Raman spectroscopy would provide complementary information. For instance, the symmetric stretching vibrations of the aromatic rings are often strong in the Raman spectrum. By combining IR and Raman data, a more complete picture of the vibrational properties of this compound can be obtained, further confirming the presence of its key functional groups.

Future Research Directions and Translational Perspectives for N 2 Chloropyridin 3 Yl Benzamide

Exploration of Novel Biological Targets and Therapeutic Areas

The structural motifs present in N-(2-chloropyridin-3-yl)benzamide are found in a variety of biologically active molecules, indicating a potential for this compound to interact with multiple biological targets. Substituted benzamides are known to exhibit a wide range of pharmacological activities, including antipsychotic, antiemetic, and antidepressant effects, often through the modulation of dopamine and serotonin receptors. For instance, amisulpride, a substituted benzamide (B126), is an effective antipsychotic and is also used in the treatment of dysthymia. nih.govcos.io The proposed mechanism for its dual action involves the selective antagonism of dopamine D2 and D3 receptors in the mesolimbic system. nih.govcos.io

Furthermore, benzamide derivatives have been investigated for their potential as anticancer and antimicrobial agents. mdpi.com The pyridine (B92270) ring, a common scaffold in medicinal chemistry, is present in numerous drugs and is known to contribute to various biological activities, including antibacterial and antiviral properties. tdcommons.orgnanobioletters.com Given these precedents, future research on this compound could fruitfully explore its activity against a range of biological targets.

Potential Therapeutic Areas for Investigation:

Therapeutic AreaRationale Based on Analogous CompoundsPotential Targets
Oncology Benzamide derivatives have shown efficacy as anticancer agents. mdpi.comKinases, Histone Deacetylases (HDACs), Topoisomerases
Infectious Diseases Pyridine-containing compounds exhibit broad-spectrum antimicrobial and antiviral activities. tdcommons.orgnanobioletters.comBacterial cell wall synthesis enzymes, Viral proteases and polymerases
Neuroscience Substituted benzamides are established antipsychotics and antidepressants. nih.govcos.ioDopamine receptors (D2, D3), Serotonin receptors (5-HT)
Inflammation Certain benzamide derivatives have demonstrated anti-inflammatory properties.Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokine pathways

Development of Advanced Synthetic Methodologies

The synthesis of N-aryl benzamides is a well-established area of organic chemistry, with numerous methods available. mdpi.comresearcher.liferesearchgate.net Traditional approaches often involve the coupling of a carboxylic acid derivative with an aniline (B41778). researcher.life However, the development of more efficient, sustainable, and versatile synthetic routes is an ongoing area of research.

Recent advancements in synthetic methodology that could be applied to the synthesis of this compound and its analogs include:

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, for example, have been used for the synthesis of N-aryl(alkyl)-substituted quinazolin-4(3H)-ones from 2-bromoanilines and amines. mdpi.com Similar strategies could be adapted for the synthesis of this compound.

One-Pot Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to complex molecule synthesis by combining three or more reactants in a single step, which can improve efficiency and reduce waste. mdpi.com

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control for the production of fine chemicals and active pharmaceutical ingredients.

The development of novel synthetic methods would not only facilitate the production of this compound but also enable the creation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. acs.org These computational tools can be employed to predict the biological activity, physicochemical properties, and potential toxicity of novel compounds, thereby guiding the design of more effective and safer drug candidates.

For this compound, AI and ML could be utilized in several ways:

Virtual Screening: Large virtual libraries of this compound analogs could be screened against various biological targets to identify promising candidates for synthesis and experimental testing.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch, potentially leading to the discovery of new chemical scaffolds with improved activity and selectivity.

QSAR Modeling: Quantitative structure-activity relationship (QSAR) models can be developed to understand the relationship between the chemical structure of this compound analogs and their biological activity, aiding in the optimization of lead compounds.

The integration of these in silico approaches can significantly reduce the time and cost associated with traditional drug discovery and development.

Preclinical Investigations for Specific Research Applications (excluding clinical trials)

Before any potential therapeutic application can be considered, a thorough preclinical evaluation of this compound is necessary. This would involve a series of in vitro and in vivo studies to characterize its pharmacological and toxicological profile.

Key Preclinical Investigations:

Study TypeObjectiveExample Assays
In Vitro Pharmacology To determine the biological activity and mechanism of action.Enzyme inhibition assays, Receptor binding assays, Cell-based functional assays.
In Vitro ADME To assess the absorption, distribution, metabolism, and excretion properties.Caco-2 permeability assays, Microsomal stability assays, Cytochrome P450 inhibition assays.
In Vitro Toxicology To identify potential toxic liabilities.Cytotoxicity assays (e.g., MTT), Genotoxicity assays (e.g., Ames test), hERG channel inhibition assays.
In Vivo Pharmacokinetics To study the fate of the compound in a living organism.Determination of key parameters such as half-life, clearance, and bioavailability in animal models.
In Vivo Efficacy To evaluate the therapeutic potential in animal models of disease.Xenograft models for cancer, Infection models for antimicrobial activity, Behavioral models for neurological disorders.

The data generated from these preclinical studies would be crucial for establishing a proof-of-concept for the therapeutic potential of this compound in specific disease areas and for guiding any future development efforts.

Collaborative Research Initiatives and Open Science Contributions

The advancement of research on novel chemical entities like this compound can be significantly accelerated through collaborative efforts and the principles of open science. Sharing data, research tools, and findings can help to avoid duplication of effort and foster innovation.

Opportunities for Collaboration and Open Science:

Data Sharing Platforms: Depositing experimental data in open-access databases such as PubChem and ChEMBL allows researchers worldwide to access and utilize the information. nih.gov

Open Source Drug Discovery: Initiatives that promote the open sharing of research data and ideas can facilitate collaboration between academic institutions, pharmaceutical companies, and non-profit organizations.

Collaborative Research Networks: Establishing networks of researchers with expertise in medicinal chemistry, pharmacology, and computational drug design can foster interdisciplinary approaches to studying this compound and its analogs.

By embracing a more open and collaborative research model, the scientific community can work together to unlock the full therapeutic potential of promising compounds like this compound more efficiently.

Q & A

Q. What are the common synthetic routes for N-(2-chloropyridin-3-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves benzoylation of 3-amino-2-chloropyridine using benzoyl chloride derivatives. Key steps include:

  • Amination and Benzoylation : Reacting 3-amino-2-chloropyridine with substituted benzoyl chlorides under inert conditions (e.g., pyridine or triethylamine as a base in dichloromethane) .
  • Purification : Chromatography (HPLC) or recrystallization is critical for isolating high-purity products, especially when handling halogenated intermediates .
  • Yield Optimization : Catalysts like palladium or copper can enhance coupling efficiency in multi-step syntheses, as seen in related pyridinamide derivatives .

Q. How can X-ray crystallography resolve the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard:

  • Data Collection : Use diffractometers (e.g., Oxford Xcalibur Ruby Gemini) with Mo/Kα radiation (λ = 0.71073 Å) .
  • Refinement Software : SHELXL (for small-molecule refinement) and WinGX (for structure solution) provide accurate bond lengths and angles .
  • Key Parameters : Monoclinic systems (space group P21/c) with unit cell dimensions similar to related benzamides (e.g., a ≈ 25 Å, b ≈ 5.4 Å) .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR (e.g., δ 7.50–7.00 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) .
  • Mass Spectrometry : ESI-MS (m/z ~250–380 [M+H]+^+) confirms molecular weight and fragmentation patterns .
  • IR : Stretching frequencies for amide C=O (~1650 cm1^{-1}) and aromatic C-Cl (~750 cm1^{-1}) .

Advanced Research Questions

Q. How do substituents on the benzamide ring influence biological activity or binding affinity?

  • Electron-Withdrawing Groups : Chloro or nitro substituents at the para position enhance stability and interaction with hydrophobic pockets in target proteins (e.g., kinase inhibitors) .
  • Steric Effects : Bulky groups (e.g., trifluoromethyl) at the ortho position may reduce binding efficiency due to steric hindrance .
  • Case Study : 2,4-Dichloro-N-(4-chlorophenyl)-N-(pyridin-3-yl)benzamide (compound 63) showed 29% yield and potent activity against Trypanosoma brucei .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

  • Validation : Compare experimental bond lengths (e.g., C-Cl: ~1.73 Å) with DFT-optimized geometries .
  • Discrepancy Analysis : Disordered pyridine rings or thermal motion artifacts in X-ray data may require constraints during refinement .
  • Software Cross-Check : Use multiple tools (SHELX, ORTEP-3) to verify torsion angles and hydrogen bonding networks .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved pharmacokinetics?

  • Lipophilicity : LogP values >3 (predicted via ChemDraw) correlate with enhanced membrane permeability but may reduce solubility .
  • Metabolic Stability : Introducing morpholine or thiazole moieties (as in related compounds) can mitigate cytochrome P450-mediated degradation .
  • Case Study : N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide demonstrated dose-dependent enzyme inhibition, suggesting a balance between substituent size and activity .

Methodological Guidance

Q. What computational tools predict the interaction of this compound with biological targets?

  • Docking Software : AutoDock Vina or Schrödinger Suite for binding pose analysis with kinases or GPCRs .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .
  • Pharmacophore Mapping : Use PyMOL to align key functional groups (amide, chloropyridine) with active site residues .

Q. How should researchers address low yields in multi-step syntheses?

  • Intermediate Monitoring : TLC or LC-MS at each step to identify side reactions (e.g., hydrolysis of chloropyridine intermediates) .
  • Catalyst Screening : Test Pd/C, CuI, or organocatalysts for Suzuki-Miyaura or Buchwald-Hartwig couplings .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.